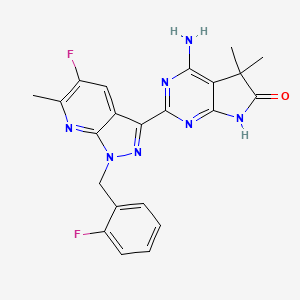

SGC agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H19F2N7O |

|---|---|

Molecular Weight |

435.4 g/mol |

IUPAC Name |

4-amino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]-6-methylpyrazolo[3,4-b]pyridin-3-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one |

InChI |

InChI=1S/C22H19F2N7O/c1-10-14(24)8-12-16(19-27-17(25)15-18(28-19)29-21(32)22(15,2)3)30-31(20(12)26-10)9-11-6-4-5-7-13(11)23/h4-8H,9H2,1-3H3,(H3,25,27,28,29,32) |

InChI Key |

QGMYCEGLHMRVMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C(=NN(C2=N1)CC3=CC=CC=C3F)C4=NC(=C5C(=N4)NC(=O)C5(C)C)N)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Soluble Guanylate Cyclase (sGC) Agonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soluble guanylate cyclase (sGC) agonists represent a significant therapeutic advancement in cardiovascular medicine. This class of drugs directly stimulates sGC, a key enzyme in the nitric oxide (NO) signaling pathway, leading to increased production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels result in vasodilation, anti-proliferative, anti-fibrotic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanism of action of sGC agonists, with a focus on riociguat, vericiguat, and praliciguat. It includes detailed signaling pathways, quantitative data on drug potency, and methodologies for key experimental assessments.

Core Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO) signaling pathway is fundamental to cardiovascular homeostasis. Endothelial cells produce NO, which diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of downstream effects that collectively promote vasodilation and inhibit pathological remodeling.

In various cardiovascular diseases, such as pulmonary hypertension and heart failure, the NO-sGC-cGMP pathway is impaired due to reduced NO bioavailability and/or sGC dysfunction.[1] sGC agonists, also known as sGC stimulators, address this impairment through a dual mechanism of action:

-

Direct sGC Stimulation: sGC agonists bind to a specific allosteric site on the sGC enzyme, directly stimulating its activity independently of NO.[2]

-

Sensitization to NO: These agonists also sensitize sGC to endogenous NO, amplifying the signaling response even at low NO concentrations.[2]

This dual action restores cGMP production, leading to beneficial downstream effects, including relaxation of vascular smooth muscle, and anti-proliferative, anti-fibrotic, and anti-inflammatory responses.

Quantitative Data on sGC Agonist Potency

The potency and efficacy of sGC agonists can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for riociguat, vericiguat, and praliciguat.

| Drug | Assay | System | Parameter | Value | Reference |

| Riociguat | sGC Activation | Purified sGC | Fold Activation | 73-fold at 100 µM | [3] |

| Platelet Aggregation (ADP-induced) | Washed Human Platelets | IC50 | >100 nM | ||

| Platelet Aggregation (Collagen-induced) | Washed Human Platelets | IC50 | ≥1 µM | ||

| Vericiguat | sGC Activation | Recombinant sGC | Fold Activation | 1.7 to 57.6-fold (0.01-100 µM) | |

| Platelet Aggregation (agonist-induced) | Human and Mouse Platelets | - | Concentration-dependent inhibition | ||

| Praliciguat | sGC Stimulation | HEK-293 Cells | EC50 | 197 nM | |

| Vasodilation | Subcutaneous Resistance Arteries | EC50 | 34.7 nM |

Note: Direct comparative studies under identical conditions are limited; therefore, values should be interpreted within the context of the specific study.

Experimental Protocols

sGC Activity Assay

Objective: To measure the in vitro activity of soluble guanylate cyclase and the effect of sGC agonists.

Methodology:

-

Enzyme Source: Purified recombinant human sGC.

-

Reaction Buffer: Typically contains 50 mM triethanolamine-HCl (pH 7.5), 1 mM GTP, 3 mM MgCl2, and 1 mM cGMP.

-

Agonist Preparation: sGC agonists are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 10 minutes). The reaction is terminated by the addition of a stop solution (e.g., EDTA).

-

cGMP Quantification: The amount of cGMP produced is quantified using a commercially available cGMP enzyme immunoassay (EIA) kit.

-

Data Analysis: The fold activation is calculated by dividing the amount of cGMP produced in the presence of the agonist by the amount produced in the vehicle control.

cGMP Measurement in Cells or Tissues

Objective: To quantify intracellular cGMP levels in response to sGC agonist treatment.

Methodology:

-

Sample Preparation: Cells are cultured and treated with the sGC agonist. Tissues are harvested and homogenized.

-

Lysis: Cells or tissue homogenates are lysed to release intracellular components, including cGMP.

-

cGMP Quantification: The cGMP concentration in the lysate is measured using a cGMP EIA kit. The assay is typically a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.

-

Data Normalization: cGMP levels are often normalized to the total protein concentration of the sample.

Vasodilation Assay (Organ Bath)

Objective: To assess the vasodilatory effects of sGC agonists on isolated blood vessels.

Methodology:

-

Tissue Preparation: Arterial rings (e.g., from rat aorta or coronary arteries) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Pre-constriction: The arterial rings are pre-constricted with an agent such as phenylephrine or U46619 to induce a stable contractile tone.

-

Agonist Addition: The sGC agonist is added cumulatively to the organ bath, and the relaxation response is recorded isometrically.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-constriction tension. The EC50 value, the concentration of the agonist that produces 50% of the maximal relaxation, is calculated.

Platelet Aggregation Assay

Objective: To evaluate the anti-platelet aggregation effects of sGC agonists.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in an anticoagulant, and PRP is prepared by centrifugation.

-

Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

-

Agonist-Induced Aggregation: A platelet agonist (e.g., ADP, collagen) is added to the PRP to induce aggregation.

-

Inhibition by sGC Agonist: The sGC agonist is pre-incubated with the PRP before the addition of the platelet agonist to assess its inhibitory effect.

-

Data Analysis: The percentage of inhibition of aggregation is calculated, and the IC50 value (the concentration of the sGC agonist that inhibits aggregation by 50%) is determined.

Conclusion

sGC agonists are a promising class of therapeutic agents that effectively target the impaired NO-sGC-cGMP signaling pathway implicated in various cardiovascular diseases. Their dual mechanism of direct sGC stimulation and sensitization to endogenous NO provides a robust means of restoring cGMP levels and promoting beneficial physiological effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel sGC agonists. Further head-to-head comparative studies will be invaluable in elucidating the nuanced pharmacological differences between these agents and optimizing their clinical application.

References

The Discovery and Development of Soluble Guanylate Cyclase (sGC) Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway.[1] As an intracellular receptor for NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, mediates a wide array of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of inflammation and fibrosis.[1][2] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of numerous cardiovascular, pulmonary, and fibrotic diseases, making sGC a compelling therapeutic target.[2]

This technical guide provides an in-depth overview of the discovery and development of sGC agonists, a novel class of therapeutic agents designed to directly modulate sGC activity. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive quantitative data, and visualizations of key biological and experimental processes.

Two distinct classes of sGC agonists have been developed: sGC stimulators and sGC activators. sGC stimulators, such as riociguat and vericiguat, enhance the activity of the native, heme-containing form of sGC and act synergistically with NO. In contrast, sGC activators, including cinaciguat and ataciguat, target the oxidized or heme-free form of the enzyme, which is prevalent under conditions of oxidative stress and is unresponsive to NO. This guide will delve into the discovery, mechanism of action, and development of both classes of sGC agonists.

sGC Signaling Pathway

The canonical NO-sGC-cGMP signaling pathway begins with the synthesis of NO by nitric oxide synthase (NOS). NO diffuses into target cells and binds to the ferrous heme moiety of sGC, inducing a conformational change that activates the enzyme. Activated sGC then converts GTP to cGMP, which subsequently activates protein kinase G (PKG) and other downstream effectors to elicit a physiological response.

Experimental Protocols

The discovery and characterization of sGC agonists rely on a cascade of in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

Recombinant sGC Expression and Purification

Objective: To produce purified, active sGC for use in enzymatic assays.

Methodology: This protocol is adapted from methods describing the expression of human sGC in Sf9 insect cells using a baculovirus expression system.

-

Cell Culture:

-

Culture Spodoptera frugiperda (Sf9) insect cells in a serum-free medium (e.g., ESF 921) in suspension culture at 27°C.

-

Maintain cell densities between 0.5 x 10^6 and 5 x 10^6 cells/mL.

-

-

Baculovirus Production and Infection:

-

Co-transfect Sf9 cells with baculovirus transfer vectors containing the cDNAs for the human sGC α1 and β1 subunits.

-

Amplify the recombinant baculovirus stock.

-

Infect a large-scale Sf9 cell culture (e.g., 1-10 L) with the high-titer baculovirus stock at a multiplicity of infection (MOI) of 1-5.

-

Harvest cells by centrifugation 48-72 hours post-infection.

-

-

Protein Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).

-

Lyse the cells by sonication or dounce homogenization.

-

Clarify the lysate by high-speed centrifugation (e.g., 100,000 x g for 60 minutes).

-

If using a His-tagged construct, apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).

-

Elute the sGC protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Further purify the protein using ion-exchange chromatography (e.g., DEAE or Q-sepharose) and/or size-exclusion chromatography.

-

Assess protein purity by SDS-PAGE and concentration by a standard protein assay (e.g., Bradford or BCA).

-

sGC Enzymatic Activity Assay

Objective: To determine the in vitro potency and efficacy of sGC agonists on purified sGC.

Methodology: This protocol describes a radioactive filter-binding assay using [α-³²P]GTP.

-

Reaction Mixture (per well):

-

50 mM Triethanolamine-HCl, pH 7.4

-

3 mM MgCl₂

-

1 mM cGMP

-

0.1 mg/mL BSA

-

Purified recombinant sGC (concentration to be optimized)

-

sGC agonist at various concentrations

-

-

Procedure:

-

Prepare a reaction mixture containing all components except [α-³²P]GTP.

-

Pre-incubate the reaction mixture with the sGC agonist for 10 minutes at 37°C.

-

Initiate the reaction by adding [α-³²P]GTP (final concentration ~10-100 µM, with a specific activity of ~10-30 cpm/pmol).

-

Incubate for 10-20 minutes at 37°C.

-

Terminate the reaction by adding an equal volume of 125 mM zinc acetate, followed by an equal volume of 125 mM sodium carbonate to precipitate the unreacted GTP.

-

Separate the [³²P]cGMP from the precipitated [α-³²P]GTP by centrifugation followed by chromatography on neutral alumina columns.

-

Quantify the [³²P]cGMP by liquid scintillation counting.

-

Calculate the specific activity of sGC (pmol cGMP/min/mg protein).

-

Cellular cGMP Measurement Assay (HTRF)

Objective: To measure the effect of sGC agonists on cGMP production in a cellular context.

Methodology: This protocol outlines a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay in Chinese Hamster Ovary (CHO) cells.

-

Cell Culture and Plating:

-

Culture CHO cells stably expressing human sGC α1 and β1 subunits.

-

Plate the cells in a 384-well plate at an optimized density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer.

-

Add the sGC agonist at various concentrations to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and detect cGMP using a commercial HTRF cGMP assay kit according to the manufacturer's instructions. This typically involves adding a mixture of a europium cryptate-labeled anti-cGMP antibody and a d2-labeled cGMP analog.

-

Incubate for 1-2 hours at room temperature to allow for competition between the cellular cGMP and the d2-labeled cGMP for binding to the antibody.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of cGMP from a standard curve.

-

In Vivo Model: Monocrotaline-Induced Pulmonary Hypertension in Rats

Objective: To evaluate the efficacy of sGC agonists in a preclinical model of pulmonary hypertension.

Methodology:

-

Induction of Pulmonary Hypertension:

-

Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) to male Sprague-Dawley or Wistar rats (typically 60 mg/kg).

-

Allow 3-4 weeks for the development of pulmonary hypertension, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.

-

-

Treatment:

-

Begin treatment with the sGC agonist or vehicle control after the establishment of pulmonary hypertension.

-

Administer the compound daily by oral gavage for a specified duration (e.g., 2-4 weeks).

-

-

Endpoint Measurements:

-

Hemodynamics: Measure RVSP and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

-

Right Ventricular Hypertrophy: Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).

-

Vascular Remodeling: Perform histological analysis of the pulmonary arteries to assess medial wall thickness and muscularization of small arterioles.

-

Exercise Capacity: In some studies, the 6-minute walk test can be adapted for rats.

-

Quantitative Data

The following tables summarize key quantitative data for selected sGC stimulators and activators from preclinical and clinical studies.

Table 1: In Vitro Potency of sGC Agonists

| Compound | Class | Assay System | EC₅₀ / IC₅₀ (nM) | Fold Stimulation (Max) | Reference(s) |

| Riociguat | Stimulator | Purified sGC | ~100 | ~73 | |

| Washed Platelets | ~500 (cGMP increase) | 3 | |||

| Vericiguat | Stimulator | Rabbit Saphenous Artery Rings | IC₅₀: 798 | N/A | |

| Porcine Coronary Artery Rings | IC₅₀: 956 | N/A | |||

| Cinaciguat | Activator | Heme-free Purified sGC | EC₅₀: ~200 | N/A | |

| Ataciguat | Activator | Oxidized Purified sGC | EC₅₀: 500-10,000 | N/A | |

| Rat Aortic Rings | EC₅₀: 1,000-10,000 | N/A |

Table 2: Preclinical Pharmacokinetics of Olinciguat in Rats

| Parameter | Value |

| Oral Bioavailability | High |

| Clearance | Predominantly hepatic |

| Tissue Distribution | Balanced between vascular and extravascular compartments |

| Reference(s) |

Table 3: Clinical Trial Outcomes of sGC Agonists

| Compound | Indication | Trial | Key Outcome(s) | Reference(s) |

| Riociguat | Pulmonary Arterial Hypertension (PAH) | PATENT-1 | - Improved 6-minute walk distance (6MWD) by 36m vs. placebo- Significantly improved pulmonary vascular resistance (PVR) | |

| Chronic Thromboembolic Pulmonary Hypertension (CTEPH) | CHEST-1 | - Improved 6MWD by 46m vs. placebo- Significantly improved PVR | ||

| Vericiguat | Heart Failure with Reduced Ejection Fraction (HFrEF) | VICTORIA | - Reduced the composite of cardiovascular death or first heart failure hospitalization vs. placebo | |

| Heart Failure with Preserved Ejection Fraction (HFpEF) | VITALITY-HFpEF | - No significant improvement in 6MWD or quality of life vs. placebo |

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate a typical discovery and development workflow for an sGC agonist and the logical relationship between the different classes of sGC agonists.

References

The Role of Cyclic GMP in Cardiovascular Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of cyclic guanosine monophosphate (cGMP) in cardiovascular physiology. It delves into the core signaling pathways, physiological functions, and key experimental methodologies used to investigate this vital second messenger.

Introduction to cGMP Signaling

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes within the cardiovascular system.[1] Its discovery over half a century ago has spurred extensive research, revealing its importance in regulating vascular tone, cardiac function, and platelet activity. Dysregulation of cGMP signaling is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and atherosclerosis, making it a key target for therapeutic intervention.[1]

This technical guide will explore the intricate mechanisms of cGMP synthesis, its downstream effectors, and its multifaceted roles in cardiovascular health and disease. Furthermore, it will provide detailed experimental protocols for the assessment of cGMP signaling, offering a valuable resource for researchers in the field.

cGMP Signaling Pathways

The intracellular concentration of cGMP is tightly regulated by its synthesis through guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs). Two primary pathways lead to the generation of cGMP in cardiovascular cells.[1][2]

The Nitric Oxide-Soluble Guanylyl Cyclase (NO-sGC) Pathway

Nitric oxide (NO), a gaseous signaling molecule primarily produced by endothelial cells, diffuses into adjacent vascular smooth muscle cells and cardiomyocytes.[3] There, it binds to the heme moiety of soluble guanylyl cyclase (sGC), a heterodimeric enzyme, leading to its activation. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

The Natriuretic Peptide-Particulate Guanylyl Cyclase (NP-pGC) Pathway

Natriuretic peptides (NPs), a family of hormones including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), are synthesized and released by various cardiovascular cells. These peptides bind to and activate particulate guanylyl cyclases (pGCs), which are transmembrane receptors with intrinsic guanylyl cyclase activity. This activation also leads to the conversion of GTP to cGMP.

Downstream Effectors of cGMP

Once produced, cGMP exerts its physiological effects by interacting with three main classes of downstream effector proteins:

-

cGMP-dependent Protein Kinases (PKGs): These are the primary effectors of cGMP. Upon cGMP binding, PKGs are activated and phosphorylate a wide range of substrate proteins on serine and threonine residues, thereby modulating their activity.

-

cGMP-regulated Phosphodiesterases (PDEs): Certain PDEs are allosterically regulated by cGMP. For instance, PDE2 is stimulated by cGMP, leading to the hydrolysis of both cGMP and cAMP, while PDE3 is inhibited by cGMP, resulting in increased cAMP levels. This highlights the intricate cross-talk between the cGMP and cAMP signaling pathways.

-

Cyclic Nucleotide-Gated (CNG) Ion Channels: In some specialized cells, cGMP can directly bind to and modulate the activity of CNG channels, altering ion flux across the cell membrane.

Physiological Roles of cGMP in the Cardiovascular System

cGMP plays a crucial role in maintaining cardiovascular homeostasis through its actions on various cell types, including vascular smooth muscle cells, cardiomyocytes, platelets, and endothelial cells.

Vasodilation

One of the most well-characterized effects of cGMP is its ability to induce vasodilation. In vascular smooth muscle cells (VSMCs), increased cGMP levels lead to the activation of PKG, which in turn phosphorylates several target proteins that collectively reduce intracellular calcium concentrations and decrease the sensitivity of the contractile machinery to calcium. This results in smooth muscle relaxation and an increase in blood vessel diameter.

| Agent | Concentration | Vessel Type | Species | % Maximal Relaxation / Change in Diameter | Reference |

| Sodium Nitroprusside | 0.01 - 100 nmol/L | Human Saphenous Vein | Human | Dose-dependent relaxation | |

| Sodium Nitroprusside | 0.25 - 2 µg·100 ml FAV⁻¹·min⁻¹ | Human Forearm Vasculature | Human | Significant increase in forearm vascular conductance | |

| 8-bromo-cGMP | 10⁻⁴ M | Rat Middle Cerebral Artery | Rat | Increased diameter by 79 +/- 3% |

Cardiac Hypertrophy and Remodeling

The cGMP signaling pathway exerts potent anti-hypertrophic effects on cardiomyocytes. Both the NO-sGC and NP-pGC pathways have been shown to counteract pro-hypertrophic stimuli. Activation of PKG in cardiomyocytes inhibits signaling pathways involved in pathological cardiac growth and remodeling.

| Agent | Concentration | Cell Type | Effect | Quantitative Change | Reference |

| Atrial Natriuretic Peptide (ANP) | 10⁻⁹ to 10⁻⁶ mol/L | Neonatal Rat Cardiomyocytes | Increased intracellular cGMP | Dose-dependent increase | |

| Atrial Natriuretic Peptide (ANP) | 100 nM | Neonatal Rat Cardiomyocytes | Attenuated Phenylephrine-induced hypertrophy | Reduced cell surface area increase by ~47% | |

| CU-NP (chimeric natriuretic peptide) | 10 and 100 nM | Neonatal Rat Cardiomyocytes | Abrogated Phenylephrine-induced hypertrophy | Complete reversal of ~47% increase in cell surface area | |

| Atrial Natriuretic Peptide (ANP) | - | ANP-KO Mice | Reduced Myocardial Infarct Size | Infarct size reduced from 100.8 ± 3.8% to 62.6 ± 12.1% |

Platelet Aggregation

In platelets, cGMP acts as a crucial inhibitor of activation and aggregation. The NO released from the endothelium diffuses into platelets, activates sGC, and elevates cGMP levels. This leads to PKG activation, which phosphorylates several proteins that ultimately inhibit key steps in platelet activation, such as calcium mobilization, granule release, and conformational changes of integrin receptors.

| Compound | Agonist | IC₅₀ | Species | Reference |

| 8-PCPT-cGMP | ADP (8 µM) | ~100 µM | Human | |

| 8-PCPT-cGMP | Thrombin (0.025 IU/ml) | ~100 µM | Human | |

| 8-PCPT-cGMP | Collagen (1-3 µg/ml) | ~100 µM | Human |

Endothelial Function

cGMP also plays a role in regulating endothelial barrier function. Thrombin, an inflammatory mediator, can increase endothelial permeability. Studies have shown that elevating cGMP levels can counteract this effect, at least in part by inhibiting the thrombin-induced increase in intracellular calcium.

Experimental Protocols

Accurate and reproducible methods are essential for studying the role of cGMP in cardiovascular physiology. This section provides an overview of key experimental protocols.

Measurement of Intracellular cGMP Levels (Enzyme Immunoassay - EIA)

Principle: This is a competitive immunoassay where cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites. The amount of bound enzyme-labeled cGMP is inversely proportional to the concentration of cGMP in the sample.

Detailed Methodology:

-

Sample Preparation:

-

Cell Culture: Lyse cells with 0.1 M HCl to stop phosphodiesterase activity. Centrifuge to pellet cellular debris.

-

Tissue: Homogenize frozen tissue in 0.1 M HCl. Centrifuge to remove precipitate.

-

Plasma/Serum: Collect blood with EDTA or a serum separator tube. Centrifuge and collect the supernatant.

-

-

Assay Procedure (based on a typical commercial kit):

-

Add standards and samples to wells of a microplate pre-coated with an anti-cGMP antibody.

-

Add cGMP-alkaline phosphatase conjugate to each well.

-

Incubate for a specified time to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate).

-

Incubate to allow color development.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of cGMP in the samples by interpolating their absorbance values from the standard curve.

-

Assay of Guanylate Cyclase (GC) Activity

Principle: This assay measures the conversion of [α-³²P]GTP to [³²P]cGMP by guanylate cyclase in a cell or tissue homogenate.

Detailed Methodology:

-

Preparation of Homogenates:

-

Homogenize cells or tissues in a buffer containing protease and phosphatase inhibitors.

-

For sGC activity, use the supernatant after centrifugation. For pGC activity, use the membrane pellet.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing:

-

Tris-HCl buffer

-

MgCl₂ or MnCl₂ (as a cofactor)

-

GTP

-

[α-³²P]GTP (as a tracer)

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Activators (e.g., sodium nitroprusside for sGC, ANP for pGC) or inhibitors as required.

-

-

-

Assay Procedure:

-

Pre-incubate the homogenate with the reaction mixture without the substrate.

-

Initiate the reaction by adding [α-³²P]GTP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a solution containing EDTA and unlabeled cGMP.

-

-

Separation and Quantification:

-

Separate [³²P]cGMP from unreacted [α-³²P]GTP using sequential column chromatography (e.g., Dowex and alumina columns).

-

Quantify the amount of [³²P]cGMP by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific activity of guanylate cyclase (pmol of cGMP formed per minute per mg of protein).

-

Assay of cGMP-dependent Protein Kinase (PKG) Activity

Principle: This assay measures the transfer of the terminal phosphate from [γ-³²P]ATP to a specific peptide substrate by PKG.

Detailed Methodology:

-

Sample Preparation:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Partially purify PKG using ion-exchange chromatography if necessary.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing:

-

Buffer (e.g., HEPES)

-

MgCl₂

-

A specific PKG peptide substrate (e.g., a synthetic peptide containing a PKG phosphorylation motif).

-

[γ-³²P]ATP

-

cGMP (to activate PKG).

-

A PKA inhibitor to prevent cross-reactivity.

-

-

-

Assay Procedure:

-

Add the sample to the reaction mixture.

-

Incubate at 30°C for a specific time.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

-

Washing and Quantification:

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the PKG activity (pmol of phosphate incorporated per minute per mg of protein).

-

Isolation of Adult Ventricular Cardiomyocytes

Principle: This method involves the enzymatic dissociation of the heart to obtain viable, rod-shaped cardiomyocytes for in vitro studies.

Detailed Methodology:

-

Heart Excision:

-

Anesthetize the animal (e.g., rat or mouse) and perform a thoracotomy.

-

Rapidly excise the heart and place it in ice-cold, calcium-free buffer.

-

-

Langendorff Perfusion:

-

Cannulate the aorta and mount the heart on a Langendorff apparatus.

-

Perfuse the heart retrogradely with a calcium-free buffer to wash out the blood.

-

Switch to a perfusion buffer containing collagenase and hyaluronidase to digest the extracellular matrix.

-

-

Dissociation:

-

Once the heart becomes flaccid, remove it from the cannula.

-

Mince the ventricular tissue in the enzyme-containing buffer.

-

Gently triturate the tissue with a pipette to release individual cardiomyocytes.

-

-

Calcium Reintroduction:

-

Filter the cell suspension to remove undigested tissue.

-

Allow the cardiomyocytes to settle by gravity.

-

Gradually reintroduce calcium to the cell suspension to prevent calcium paradox.

-

-

Cell Culture:

-

Plate the isolated cardiomyocytes on laminin-coated culture dishes in a suitable culture medium.

-

Conclusion

The cGMP signaling pathway is a fundamental regulatory mechanism in the cardiovascular system, influencing a wide range of physiological functions from vasodilation and blood pressure control to cardiac growth and platelet function. Its intricate network of synthesis, effector, and degradation pathways provides multiple points for physiological and pharmacological modulation. A thorough understanding of these pathways and the availability of robust experimental techniques are crucial for advancing our knowledge of cardiovascular diseases and for the development of novel therapeutic strategies targeting this important second messenger system.

References

An In-depth Technical Guide to sGC Stimulators and Activators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of soluble guanylate cyclase (sGC) stimulators and activators, two classes of therapeutic agents that target the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for regulating a wide range of physiological processes, and its dysregulation is implicated in various cardiovascular and fibrotic diseases.

The Nitric Oxide-sGC-cGMP Signaling Pathway

The canonical NO-sGC-cGMP signaling pathway plays a pivotal role in cardiovascular homeostasis. Endothelial cells produce NO, which diffuses to adjacent vascular smooth muscle cells.[1] There, NO binds to the reduced ferrous (Fe²⁺) heme moiety of sGC, a heterodimeric enzyme.[2][3] This binding triggers a conformational change in sGC, leading to a several hundred-fold increase in its enzymatic activity.[4] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[1] cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which mediates downstream signaling cascades that result in vasodilation, inhibition of platelet aggregation, and anti-proliferative effects.

In pathological conditions associated with oxidative stress, the functionality of this pathway can be compromised. Oxidative stress can lead to the oxidation of the ferrous (Fe²⁺) heme iron of sGC to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO. In more advanced states of oxidative stress, the heme group can be lost entirely, resulting in a heme-free, apo-sGC that is unresponsive to NO.

Figure 1: The NO-sGC-cGMP signaling pathway and the distinct mechanisms of sGC stimulators and activators.

Core Mechanisms: sGC Stimulators vs. sGC Activators

sGC stimulators and activators represent two distinct pharmacological strategies to augment cGMP production by directly targeting sGC. Their primary difference lies in the redox state of the sGC enzyme they act upon.

sGC Stimulators:

-

Mechanism of Action: sGC stimulators, such as riociguat and vericiguat, act on the reduced, heme-containing form of sGC. They have a dual mode of action: they directly stimulate sGC independently of NO and also enhance the enzyme's sensitivity to endogenous NO. This synergistic action with NO makes them particularly effective in conditions where NO bioavailability is reduced but not entirely absent.

-

Key Examples: Riociguat, Vericiguat, Praliciguat.

sGC Activators:

-

Mechanism of Action: sGC activators, like cinaciguat, target the oxidized, heme-free form of sGC. They effectively replace the function of the lost heme group, thereby activating the enzyme in an NO-independent manner. This makes them potentially more effective in disease states characterized by high oxidative stress where a significant portion of the sGC pool is oxidized and heme-free.

-

Key Examples: Cinaciguat.

Quantitative Comparison of sGC Modulators

The potency and efficacy of sGC stimulators and activators have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data for prominent compounds in each class.

Table 1: In Vitro Potency and Efficacy of sGC Stimulators and Activators

| Compound | Class | Assay System | Parameter | Value | Reference |

| Riociguat | Stimulator | Purified sGC | EC₅₀ | 100 nM | |

| Maximal Activation | ~70-fold | ||||

| Vericiguat | Stimulator | Recombinant human sGC | EC₅₀ | 130 nM | |

| Maximal Activation | ~100-fold | ||||

| Praliciguat | Stimulator | Recombinant sGC | EC₅₀ | 4 nM | |

| Maximal Activation | ~13-fold | ||||

| Cinaciguat | Activator | Heme-free purified sGC | EC₅₀ | ~200 nM | |

| Maximal Activation | Comparable to NO | ||||

| ODQ-treated cells | EC₅₀ | 0.2 µM | |||

| Maximal Activation | 134-fold |

Table 2: In Vivo Efficacy of sGC Stimulators and Activators in Animal Models

| Compound | Model | Species | Key Finding | Reference |

| Riociguat | Monocrotaline-induced PH | Rat | Reduced mean pulmonary arterial pressure and right ventricular hypertrophy. | |

| Vericiguat | Transverse Aortic Constriction (TAC) | Mouse | Improved cardiac function and reduced cardiac fibrosis. | |

| Cinaciguat | Spontaneously Hypertensive Rats | Rat | Potent vasodilation and reduction in blood pressure. |

Detailed Experimental Protocols

The characterization of sGC stimulators and activators relies on a set of key in vitro and in vivo experiments. Below are detailed protocols for some of the most critical assays.

In Vitro sGC Activity Assay (Radiometric)

This assay measures the enzymatic activity of purified sGC by quantifying the conversion of [α-³²P]GTP to [³²P]cGMP.

Materials:

-

Purified sGC enzyme

-

[α-³²P]GTP

-

Unlabeled GTP

-

Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl₂, 1 mM DTT)

-

sGC stimulator/activator compounds

-

NO donor (e.g., DEA/NO) for control

-

Reaction termination solution (e.g., 125 mM Zn(CH₃CO₂)₂)

-

Precipitation solution (e.g., 125 mM Na₂CO₃)

-

Alumina columns

-

Scintillation fluid and counter

Procedure:

-

Prepare the reaction mixture containing assay buffer, unlabeled GTP, and the sGC stimulator/activator at various concentrations.

-

Add the purified sGC enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding [α-³²P]GTP.

-

Allow the reaction to proceed for a defined period (e.g., 10-15 minutes) at 37°C.

-

Terminate the reaction by adding the termination solution.

-

Precipitate unreacted GTP by adding the precipitation solution.

-

Separate [³²P]cGMP from the precipitate by centrifugation.

-

Apply the supernatant containing [³²P]cGMP to an alumina column to further purify the product.

-

Elute the [³²P]cGMP from the column.

-

Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the specific activity of sGC (pmol cGMP/min/mg protein).

Figure 2: Workflow for a radiometric sGC activity assay.

cGMP Measurement in Cells and Tissues (Competitive ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in biological samples.

Materials:

-

Cell or tissue lysates

-

cGMP ELISA kit (containing cGMP standards, anti-cGMP antibody, HRP-conjugated cGMP, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in the buffer provided with the kit. Centrifuge to remove debris.

-

Standard Curve Preparation: Prepare a serial dilution of the cGMP standard to generate a standard curve.

-

Assay Procedure:

-

Add standards and samples to the wells of the microplate pre-coated with a capture antibody.

-

Add a fixed amount of HRP-conjugated cGMP to each well.

-

Add the anti-cGMP antibody to each well.

-

Incubate the plate to allow for competitive binding of sample/standard cGMP and HRP-cGMP to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the cGMP standards.

-

Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve.

-

Figure 3: Workflow for a competitive cGMP ELISA.

In Vivo Model: Monocrotaline-Induced Pulmonary Hypertension in Rats

This model is widely used to study the pathophysiology of pulmonary hypertension and to evaluate the efficacy of potential therapeutic agents.

Procedure:

-

Animal Model: Use male Sprague-Dawley or Wistar rats.

-

Induction of PH: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) (e.g., 60 mg/kg).

-

Monitoring: Monitor the animals for signs of disease progression, such as weight loss and respiratory distress.

-

Treatment: Begin treatment with the sGC stimulator or activator at a predetermined time point after MCT injection (e.g., 2-3 weeks).

-

Assessment of Efficacy (at endpoint, e.g., 4 weeks post-MCT):

-

Hemodynamic Measurements: Anesthetize the rats and measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

-

Right Ventricular Hypertrophy: Euthanize the animals, dissect the heart, and weigh the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the Fulton index (RV / (LV+S)) as a measure of RV hypertrophy.

-

Histopathology: Perfuse and fix the lungs for histological analysis of pulmonary vascular remodeling (e.g., medial wall thickness).

-

In Vivo Model: Transverse Aortic Constriction (TAC) Model of Heart Failure in Mice

The TAC model mimics pressure overload-induced cardiac hypertrophy and heart failure.

Procedure:

-

Animal Model: Use adult male C57BL/6 mice.

-

Surgical Procedure:

-

Anesthetize the mouse and provide mechanical ventilation.

-

Perform a thoracotomy to expose the aortic arch.

-

Place a ligature around the transverse aorta between the innominate and left common carotid arteries.

-

Tie the ligature around the aorta and a spacer (e.g., a 27-gauge needle) to create a defined constriction.

-

Remove the spacer and close the chest.

-

-

Post-operative Care: Provide analgesia and monitor the animals for recovery.

-

Treatment: Initiate treatment with the sGC stimulator or activator at a specified time after TAC surgery.

-

Assessment of Efficacy (at endpoint, e.g., 4-8 weeks post-TAC):

-

Echocardiography: Perform serial echocardiograms to assess cardiac function (e.g., ejection fraction, fractional shortening) and dimensions.

-

Hemodynamic Measurements: Perform invasive hemodynamic measurements to assess left ventricular pressure.

-

Histopathology: Euthanize the animals and collect the hearts for histological analysis of cardiac hypertrophy and fibrosis.

-

Conclusion

sGC stimulators and activators are promising classes of drugs that target the NO-sGC-cGMP pathway through distinct mechanisms. sGC stimulators enhance the activity of the reduced, NO-sensitive form of sGC, while sGC activators rescue the function of the oxidized, NO-insensitive enzyme. The choice between these two strategies may depend on the underlying pathophysiology of the disease, particularly the degree of oxidative stress. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of these and other novel sGC modulators.

References

- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Soluble Guanylate Cyclase (sGC) Agonists and Nitric Oxide Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The nitric oxide (NO) signaling pathway is a cornerstone of cardiovascular homeostasis, with its primary effector being soluble guanylate cyclase (sGC). This enzyme, upon activation by NO, catalyzes the synthesis of cyclic guanosine monophosphate (cGMP), a critical second messenger that mediates vasodilation, inhibition of platelet aggregation, and anti-proliferative effects.[1] In numerous cardiovascular and pulmonary diseases, this pathway is impaired due to reduced NO bioavailability or oxidative stress-induced desensitization of sGC.[2][3][4] A new frontier in pharmacology has emerged with the development of sGC agonists, which directly target the enzyme to restore cGMP signaling. These agents are broadly categorized into two classes: sGC stimulators , which enhance the sensitivity of reduced (ferrous, Fe²⁺) sGC to endogenous NO, and sGC activators , which target the NO-unresponsive oxidized (ferric, Fe³⁺) or heme-free forms of the enzyme.[2] This guide provides a detailed examination of the NO-sGC signaling axis, the distinct mechanisms of sGC agonists, quantitative data from key preclinical and clinical studies, and a comprehensive set of experimental protocols for investigating this pathway.

The Canonical Nitric Oxide (NO)-sGC-cGMP Signaling Pathway

The canonical pathway begins with the synthesis of NO from L-arginine by NO synthase (NOS) enzymes in endothelial cells. As a small, lipophilic gas, NO rapidly diffuses into adjacent vascular smooth muscle cells. There, its primary receptor is the heme-containing sGC enzyme. The binding of NO to the ferrous (Fe²⁺) heme moiety of sGC induces a conformational change that increases the enzyme's catalytic activity by several hundred-fold. This activated sGC then converts guanosine triphosphate (GTP) into cGMP. The downstream effects of cGMP are primarily mediated by cGMP-dependent protein kinase G (PKG), which phosphorylates multiple targets to decrease intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.

Soluble Guanylate Cyclase (sGC) Agonists: A Dual-Class System

In disease states characterized by high oxidative stress, the sGC enzyme can be compromised. The heme iron can be oxidized from the NO-sensitive ferrous (Fe²⁺) state to the NO-insensitive ferric (Fe³⁺) state, or the heme group can be lost entirely, rendering the enzyme unresponsive to NO. sGC agonists were developed to overcome this limitation and are divided into two distinct classes based on their mechanism of action.

-

2.1 sGC Stimulators (e.g., Riociguat, Vericiguat): These compounds target the reduced, heme-containing (Fe²⁺) form of sGC. They work in a dual manner: they can directly stimulate the enzyme to a limited extent independent of NO, and more importantly, they synergistically enhance the enzyme's sensitivity to endogenous NO. This allows for robust cGMP production even when NO levels are low.

-

2.2 sGC Activators (e.g., Cinaciguat): This class of drugs acts on the diseased, NO-insensitive forms of the enzyme. sGC activators bind to the oxidized (Fe³⁺) or heme-free sGC, mimicking the heme-NO complex and directly activating the enzyme to produce cGMP, completely independent of NO. This makes them particularly promising for conditions with severe oxidative stress.

Quantitative Analysis of sGC Agonist Efficacy

The development of sGC agonists has been supported by robust quantitative data from both preclinical models and large-scale clinical trials.

Preclinical Efficacy Data

In vitro and in vivo studies have quantified the potent effects of sGC agonists on enzyme activity and hemodynamics.

| Compound | Agonist Type | Model/System | Key Quantitative Finding |

| Riociguat | Stimulator | In vitro (purified sGC) | Induces up to a 73-fold increase in sGC activity; acts synergistically with NO to increase activity up to 122-fold. |

| BAY 41-8543 | Stimulator | In vitro (purified sGC) | Stimulates sGC activity 92-fold beyond baseline in the absence of NO. |

| BAY 41-8543 | Stimulator | Animal model (pulmonary embolism) | Produced a 2.2-fold increase in cardiac output and significantly reduced right ventricular peak systolic pressure. |

| BAY 58-2667 (Cinaciguat) | Activator | Ovine model of PAH | Caused significant pulmonary vasodilation and increased cGMP production without major systemic vasodilation. |

Clinical Trial Efficacy Data

Clinical trials have translated these preclinical findings into meaningful improvements in patient outcomes for conditions like Pulmonary Arterial Hypertension (PAH), Chronic Thromboembolic Pulmonary Hypertension (CTEPH), and Heart Failure with Reduced Ejection Fraction (HFrEF).

Table 2: Efficacy of Riociguat in PAH & CTEPH (PATENT-1 & CHEST-1 Trials)

| Endpoint | Trial | Riociguat Group | Placebo Group | Outcome (P-value) |

|---|---|---|---|---|

| Change in 6-Minute Walk Distance (6MWD) | PATENT-1 (PAH) | +30 m (mean) | -6 m (mean) | Least-squares mean difference: 36 m (P<0.001) |

| Change in 6MWD | CHEST-1 (CTEPH) | +39 m (mean) | -6 m (mean) | Least-squares mean difference: 46 m (P<0.001) |

| Change in Pulmonary Vascular Resistance (PVR) | PATENT-1 (PAH) | - | - | Least-squares mean difference: -223 dyn·s·cm⁻⁵ (P<0.001) |

| Change in PVR | CHEST-1 (CTEPH) | -226 dyn·s·cm⁻⁵ | +23 dyn·s·cm⁻⁵ | P<0.001 |

| Change in NT-proBNP | PATENT-1 (PAH) | - | - | P<0.001 |

Table 3: Efficacy of Vericiguat in HFrEF (VICTORIA Trial)

| Endpoint | Vericiguat Group | Placebo Group | Hazard Ratio (95% CI) | P-value |

|---|---|---|---|---|

| Composite of CV Death or HF Hospitalization | 35.5% | 38.5% | 0.90 (0.82-0.98) | 0.019 |

| HF Hospitalization | 27.4% | 29.6% | 0.90 (0.81-1.00) | - |

| Death from any cause | 20.3% | 21.2% | 0.95 (0.84-1.07) | - |

Key Experimental Protocols

Investigating the sGC pathway and the effects of novel agonists requires a suite of specialized biochemical and cellular assays.

In Vitro sGC Activity Assay (Spectrophotometric)

Principle: This assay measures the activity of purified sGC by quantifying the inorganic pyrophosphate (PPi) produced during the conversion of GTP to cGMP. The PPi is converted to inorganic phosphate (Pi), which is then measured colorimetrically.

Key Reagents & Equipment:

-

Purified recombinant sGC

-

Assay Buffer: 50 mM HEPES (pH 7.4), 6 mM MgCl₂, 1 mM DTT

-

GTP solution

-

NO donor (e.g., DEA NONOate) or sGC agonist

-

Inorganic pyrophosphatase

-

Phosphate detection reagent (e.g., Fiske-Subbarow reagent)

-

96-well microplate and spectrophotometer

Procedure:

-

Prepare the sGC enzyme in assay buffer.

-

Add the sGC agonist (or NO donor for positive control) to the appropriate wells of a 96-well plate. Incubate for 2-5 minutes at room temperature.

-

Initiate the reaction by adding GTP to all wells.

-

Incubate the reaction for a defined period (e.g., 3-10 minutes) at 37°C.

-

Stop the reaction by adding a quenching agent (e.g., 125 mM Zn(CH₃CO₂)₂).

-

Add inorganic pyrophosphatase to each well to convert PPi to Pi. Incubate as required.

-

Add the phosphate detection reagent. A color change (typically blue) will develop.

-

Read the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader.

-

Calculate sGC activity based on a standard curve generated with known concentrations of phosphate. Specific activity is typically expressed as µmol cGMP/min/mg protein.

Quantification of Intracellular cGMP Levels (Competitive ELISA)

Principle: This is a competitive immunoassay to measure cGMP levels in cell lysates or tissue homogenates. cGMP in the sample competes with a fixed amount of peroxidase-conjugated cGMP for binding sites on a rabbit anti-cGMP antibody. The amount of bound conjugate is inversely proportional to the cGMP concentration in the sample.

Key Reagents & Equipment:

-

Competitive cGMP ELISA kit (containing anti-rabbit IgG coated plate, cGMP standards, peroxidase-cGMP tracer, anti-cGMP antibody, wash buffer, substrate)

-

Lysis Buffer (e.g., 0.1 N HCl to inhibit phosphodiesterase activity)

-

Tissue homogenizer or sonicator

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Tissues: Weigh frozen tissue, add 5-10 volumes of cold 0.1 N HCl, and homogenize on ice. Centrifuge at >10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Cells: Aspirate media, add cold lysis buffer, and scrape cells. Dissociate by pipetting. Centrifuge to pellet debris and collect the supernatant.

-

Acetylation (Optional but Recommended): For increased sensitivity, samples and standards can be acetylated according to the kit manufacturer's protocol.

-

-

Standard Curve Preparation: Prepare a dilution series of the cGMP standard (e.g., 0.08 to 50 pmol/mL) in the same buffer as the samples.

-

Assay:

-

Add 50 µL of standard or sample to the appropriate wells of the antibody-coated plate.

-

Add 25 µL of the peroxidase-cGMP tracer.

-

Add 50 µL of the rabbit anti-cGMP antibody to initiate the competition.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of substrate solution to each well and incubate for 5-20 minutes until color develops.

-

Add 100 µL of stop solution.

-

-

Data Analysis: Read absorbance at 450 nm. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the cGMP concentration of the samples by interpolating their absorbance values from the curve. Normalize results to the initial tissue weight or protein concentration.

Co-Immunoprecipitation (Co-IP) for sGC Subunit Interaction

Principle: Co-IP is used to study the interaction between the sGC α and β subunits. An antibody targeting one subunit (the "bait") is used to pull down that protein from a cell lysate. If the other subunit is physically associated with the bait, it will be pulled down as well and can be detected by Western blotting.

Key Reagents & Equipment:

-

Cells expressing sGC subunits

-

Non-denaturing Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, with protease inhibitors)

-

Primary antibody specific to one sGC subunit (e.g., anti-sGCα1)

-

Protein A/G-coupled agarose or magnetic beads

-

SDS-PAGE gels, Western blot apparatus

-

Secondary antibody for detection (e.g., anti-sGCβ1)

Procedure:

-

Lysate Preparation: Harvest cells and lyse in cold, non-denaturing lysis buffer to preserve protein-protein interactions. Centrifuge to pellet cellular debris and collect the supernatant (lysate).

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-sGCα1) to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C on a rotator.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by gentle centrifugation. Discard the supernatant and wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins and denature them for analysis.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting partner (e.g., anti-sGCβ1). A band at the correct molecular weight for sGCβ1 confirms the interaction.

Spectroscopic Assessment of sGC Heme Redox State

Principle: The redox state of the sGC heme iron can be monitored using UV-Visible spectroscopy. The reduced, NO-sensitive ferrous (Fe²⁺) heme has a characteristic Soret peak at ~432 nm, while the oxidized, NO-insensitive ferric (Fe³⁺) heme has a Soret peak at ~393 nm.

Key Reagents & Equipment:

-

Purified recombinant sGC

-

Thiol-free buffer (e.g., 50 mM TEA, pH 7.4)

-

Heme oxidizing agent (e.g., ODQ)

-

Reducing agent (e.g., sodium dithionite or DTT)

-

UV-Visible spectrophotometer

Procedure:

-

Baseline Spectrum: Dilute the purified sGC in thiol-free buffer to a suitable concentration (e.g., 1-5 µM). Record the UV-Vis spectrum from ~350-700 nm to identify the Soret peak of the native enzyme (should be at ~432 nm for ferrous sGC).

-

Oxidation: Add a small aliquot of a concentrated stock of ODQ to the sGC sample. Immediately record the spectrum again. The Soret peak should shift from 432 nm to 393 nm, indicating oxidation of the heme iron to the ferric (Fe³⁺) state. Titrate with increasing ODQ concentrations until no further spectral change is observed, confirming complete oxidation.

-

Reduction: To confirm reversibility, add a reducing agent like sodium dithionite to the oxidized sample. Record the spectrum. The Soret peak should shift back from 393 nm to 432 nm, indicating the reduction of the heme iron back to the ferrous (Fe²⁺) state.

Conclusion and Future Directions

The development of sGC stimulators and activators represents a paradigm shift in treating diseases of the cardiorenal and pulmonary systems. By directly targeting the sGC enzyme, these compounds can restore cGMP signaling in environments where the canonical NO pathway is dysfunctional. sGC stimulators like riociguat and vericiguat have already demonstrated significant clinical benefit. sGC activators hold particular promise for diseases with profound oxidative stress, where the enzyme is predominantly in an NO-insensitive state.

Future research will likely focus on developing second-generation agonists with improved pharmacokinetic profiles and tissue selectivity, such as inhaled formulations for targeted pulmonary effects. Furthermore, elucidating the precise cellular factors that regulate the sGC redox state in vivo will be critical for determining which patient populations will benefit most from stimulators versus activators. The experimental protocols detailed in this guide provide the fundamental tools for researchers to continue exploring this dynamic and therapeutically vital signaling pathway.

References

- 1. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble guanylate cyclase: a new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Soluble Guanylate Cyclase Agonists on Endothelial Cell Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The endothelium plays a pivotal role in cardiovascular homeostasis, and its dysfunction is a hallmark of numerous cardiovascular diseases. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of endothelial function. In pathological states, impaired NO bioavailability and/or sGC dysfunction lead to reduced cGMP production, contributing to endothelial dysfunction. A new class of therapeutic agents, sGC agonists, which include sGC stimulators and activators, directly target and enhance the activity of sGC, offering a promising strategy to restore endothelial function. This technical guide provides a comprehensive overview of the effects of sGC agonists on endothelial cells, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from preclinical studies.

Core Signaling Pathway: The NO-sGC-cGMP Axis in Endothelial Cells

The canonical NO-sGC-cGMP pathway is central to endothelial cell function. Endothelial nitric oxide synthase (eNOS) produces NO, which diffuses to adjacent vascular smooth muscle cells to induce vasodilation. However, NO also acts in an autocrine and paracrine manner on endothelial cells themselves. Within the endothelial cell, NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. This second messenger, cGMP, then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of effects that promote endothelial health.

sGC agonists bypass the need for endogenous NO to varying degrees. sGC stimulators , such as riociguat, vericiguat, and praliciguat, sensitize sGC to low levels of NO and also directly stimulate the enzyme. sGC activators , like cinaciguat, directly and potently activate sGC, particularly the oxidized or heme-free form of the enzyme that is prevalent in disease states associated with oxidative stress.

Caption: sGC signaling pathway in endothelial cells.

Quantitative Effects of sGC Agonists on Endothelial Cell Function

The following tables summarize the quantitative effects of various sGC agonists on key endothelial cell functions as reported in preclinical studies. It is important to note that experimental conditions, cell types, and methodologies can vary between studies, making direct comparisons challenging.

Table 1: Effect of sGC Agonists on cGMP Levels and Vasodilation

| sGC Agonist | Cell/Tissue Type | Concentration | Change in cGMP Levels | Vasodilation Effect | Citation(s) |

| Cinaciguat | Ovine fetal pulmonary artery smooth muscle cells | 10 µM (post-ODQ) | 14-fold increase | Potent and sustained pulmonary vasodilation in fetal lambs | [1] |

| Porcine coronary arteries | 1, 10, 100 nM | Time and concentration-dependent increase | 32%, 56%, 75% relaxation, respectively | [2] | |

| Riociguat | Rat pulmonary arteries (pre-constricted) | 1, 10, 32 µM | - | Significant dilation at all concentrations | [3] |

| Vericiguat | Rat pulmonary arteries (pre-constricted) | 10, 32 µM | - | Significant dilation | [3] |

| BAY 41-2272 | A7r5 rat aortic smooth muscle cells | 10 µM | Significant increase | Potent vasodilation in various vascular beds | [4] |

Table 2: Effect of sGC Agonists on Endothelial Cell Proliferation and Migration

| sGC Agonist | Cell Type | Assay | Concentration | Effect on Proliferation | Effect on Migration | Citation(s) |

| BAY 41-2272 | HUVEC | Hemocytometer | 0.01 - 1 µM | Concentration-dependent increase | - | |

| HUVEC | Transwell | 1 µM | - | Increased migration | ||

| Cinaciguat | Rat VSMC | Wound healing | Dose-dependent | Antiproliferative | Antimigratory |

Table 3: Effect of sGC Agonists on Endothelial Adhesion Molecule Expression

| sGC Agonist | Cell Type | Adhesion Molecule | Method | Concentration | Effect | Citation(s) |

| Riociguat | CTEPH-PAECs | P-selectin | Western Blot, Flow Cytometry | 0.1 - 1.0 µM | Decreased surface expression |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of sGC agonists on endothelial cell function.

Measurement of Intracellular cGMP Levels

Principle: This protocol describes a competitive enzyme immunoassay (EIA) for the quantitative determination of cGMP in cell lysates.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

sGC agonist of interest

-

0.1 M HCl

-

cGMP EIA Kit (e.g., from Cayman Chemical, Sigma-Aldrich)

-

Microplate reader capable of reading absorbance at 405 nm

Procedure:

-

Cell Culture and Treatment:

-

Plate endothelial cells in a multi-well plate and culture until confluent.

-

Treat cells with the sGC agonist at desired concentrations for the specified time.

-

-

Cell Lysis:

-

Aspirate the culture medium.

-

Add 1 mL of 0.1 M HCl per 35 mm well to lyse the cells and stop phosphodiesterase activity.

-

Incubate for 10 minutes at room temperature.

-

Scrape the cells and collect the lysate.

-

-

Sample Preparation:

-

Centrifuge the lysate at 1000 x g for 10 minutes to pellet cellular debris.

-

Collect the supernatant for the cGMP assay.

-

-

EIA Procedure (follow manufacturer's instructions):

-

Prepare cGMP standards and controls.

-

Add standards, controls, and samples to the wells of the EIA plate.

-

Add cGMP-alkaline phosphatase conjugate and cGMP antibody.

-

Incubate as recommended by the kit.

-

Wash the plate to remove unbound reagents.

-

Add p-Nitrophenylphosphate (pNPP) substrate and incubate to allow color development.

-

Stop the reaction and read the absorbance at 405 nm.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.

-

Endothelial Cell Migration Assay (Transwell Assay)

Principle: This assay measures the chemotactic migration of endothelial cells through a porous membrane in response to a chemoattractant, with or without the presence of an sGC agonist.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates

-

Cell culture medium (serum-free and with chemoattractant)

-

sGC agonist of interest

-

Chemoattractant (e.g., VEGF, bFGF)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture endothelial cells to 70-90% confluency.

-

Serum-starve the cells for 4-6 hours before the assay.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

Add the sGC agonist to the upper and/or lower chamber at the desired concentrations.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

-

Fixation and Staining:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% Crystal Violet for 30 minutes.

-

-

Quantification:

-

Wash the inserts to remove excess stain.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured.

-

Endothelial Cell Proliferation Assay (WST-1 Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of proliferating cells. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a formazan dye.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

96-well cell culture plate

-

Cell culture medium

-

sGC agonist of interest

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed endothelial cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

-

Cell Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the sGC agonist.

-

-

Incubation:

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

Shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Calculate the percentage of proliferation relative to the untreated control.

-

eNOS Activity Assay (L-Arginine to L-Citrulline Conversion)

Principle: This radiometric assay measures the activity of eNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Endothelial cell lysate

-

L-[3H]arginine

-

Reaction buffer (containing NADPH, CaCl2, calmodulin, and tetrahydrobiopterin)

-

Stop buffer (e.g., containing EDTA)

-

Dowex AG50W-X8 resin (Na+ form)

-

Scintillation counter and vials

Procedure:

-

Cell Lysate Preparation:

-

Treat endothelial cells with the sGC agonist.

-

Lyse the cells in a suitable buffer and collect the protein extract.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the cell lysate with the reaction buffer and L-[3H]arginine.

-

Incubate at 37°C for 30-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop buffer.

-

-

Separation of L-Citrulline:

-

Apply the reaction mixture to a column containing Dowex AG50W-X8 resin.

-

L-[3H]arginine binds to the resin, while L-[3H]citrulline flows through.

-

-

Quantification:

-

Collect the eluate containing L-[3H]citrulline.

-

Add the eluate to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of L-[3H]citrulline produced, which is proportional to the eNOS activity.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effects of an sGC agonist on endothelial cell function.

Caption: Experimental workflow for sGC agonist testing.

Conclusion

sGC agonists represent a promising therapeutic class for diseases characterized by endothelial dysfunction. By directly enhancing the sGC-cGMP signaling pathway, these agents can restore and promote multiple facets of endothelial cell function, including vasodilation, proliferation, migration, and anti-inflammatory responses. This technical guide has provided a detailed overview of the mechanisms of action, quantitative effects, and experimental methodologies relevant to the study of sGC agonists in the context of endothelial biology. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this exciting class of compounds. Further research is warranted to establish a more comprehensive and directly comparative dataset of the various sGC agonists to better inform their clinical development and application.

References

- 1. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]

The Role of Soluble Guanylate Cyclase (sGC) in Renal Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including the regulation of vascular tone, inhibition of platelet aggregation, and neurotransmission. In the kidney, the NO-sGC-cyclic guanosine monophosphate (cGMP) signaling cascade is essential for maintaining renal homeostasis.[1][2] This pathway directly influences renal blood flow, glomerular filtration rate, renin secretion, and tubular transport processes.[1][2][3] Impairment of the NO-sGC-cGMP pathway, often due to increased oxidative stress and reduced NO bioavailability, is a key contributor to the pathogenesis of various kidney diseases, including chronic kidney disease (CKD), diabetic nephropathy, and hypertensive kidney disease. Consequently, sGC has emerged as a promising therapeutic target for the treatment of renal disorders. This technical guide provides an in-depth overview of the role of sGC in renal pathophysiology, detailing its signaling pathways, the effects of its modulation in preclinical models, and key experimental protocols for its investigation.

The NO-sGC-cGMP Signaling Pathway in the Kidney

The canonical activation of sGC is initiated by the binding of endogenous NO to the ferrous heme moiety of the sGC β-subunit. This binding induces a conformational change in the enzyme, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. cGMP, in turn, mediates its physiological effects primarily through the activation of cGMP-dependent protein kinase G (PKG), which phosphorylates various downstream targets, leading to vasodilation, and anti-inflammatory, anti-proliferative, and anti-fibrotic effects.

In renal pathophysiology, particularly in conditions associated with oxidative stress, the heme iron of sGC can be oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering the enzyme insensitive to NO. This uncoupling of the NO-sGC signaling pathway leads to a cGMP deficiency, contributing to renal dysfunction. To overcome this limitation, two classes of sGC modulators have been developed:

-

sGC Stimulators: These compounds, such as riociguat and vericiguat, sensitize sGC to endogenous NO and also directly stimulate the reduced (ferrous) form of the enzyme, leading to increased cGMP production.

-

sGC Activators: These agents, including cinaciguat and ataciguat, directly activate the oxidized (ferric) or heme-free forms of sGC, bypassing the need for NO.

Signaling Pathway Diagram

Caption: The NO-sGC-cGMP signaling pathway and points of intervention by sGC modulators.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of sGC stimulators and activators in preclinical models of renal disease.

Table 1: Effects of sGC Modulators on Renal Function and Blood Pressure in the 5/6 Nephrectomy (5/6Nx) Rat Model

| Compound | Dose | Treatment Duration | Change in Systolic Blood Pressure (mmHg) | Change in Urinary Albumin/Creatinine Ratio (UACR) | Reference |

| sGC Stimulator | |||||

| BAY 41-8543 | 1 mg/kg/day | 13 weeks | ↓ (Significant reduction) | No significant change | |

| Riociguat | 15 mg/kg/day | 15 weeks | ↓ (Significant reduction) | ↓ (Improved) | |

| sGC Activator | |||||

| BAY 60-2770 | 1 mg/kg/day | Not specified | ↓ (Significant reduction) | No significant change | |

| Cinaciguat (BAY 58-2667) | 50 mg/day (in feed) | 18 weeks | ↓ (Effectively lowered) | ↓ (Improved) |

Table 2: Effects of sGC Modulators on Renal Pathology in the 5/6 Nephrectomy (5/6Nx) Rat Model

| Compound | Dose | Treatment Duration | Change in Glomerulosclerosis | Change in Interstitial Fibrosis | Reference |

| sGC Stimulator | |||||